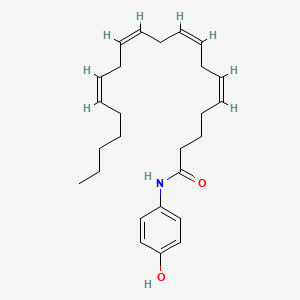

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

AM404 experimenta varios tipos de reacciones químicas:

Oxidación: AM404 puede inhibir la producción de especies reactivas de oxígeno, como la 8-iso-prostaglandina F2 alfa.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen lipopolisacárido (LPS) para inducir la producción de prostaglandinas y varios inhibidores para estudiar las vías específicas involucradas . Los principales productos formados a partir de estas reacciones incluyen niveles reducidos de prostaglandinas y especies reactivas de oxígeno .

Aplicaciones Científicas De Investigación

The compound has been studied for its interactions with various biological receptors and its effects on cellular pathways:

- Cannabinoid Receptor Interaction : The compound exhibits binding affinity to cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. It has been shown to inhibit the activity of these receptors in several assays. For example, it has a Ki value of 29 nM against fatty acid-binding protein in mouse models and shows varying degrees of inhibition against human cannabinoid receptors .

- Anti-inflammatory Properties : Research indicates that (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide can modulate pro-inflammatory gene expression by affecting NF-κB and AP1 activities. This suggests a potential role in treating inflammatory conditions .

- Analgesic Effects : The compound has been evaluated for its analgesic properties through its action on transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation. Studies have shown that it can act as an agonist at TRPV1 receptors .

Therapeutic Applications

Given its biological activities, the compound may have several therapeutic applications:

- Pain Management : Due to its interaction with cannabinoid receptors and TRPV1 channels, this compound could be explored as a novel analgesic agent for chronic pain management.

- Anti-inflammatory Therapies : Its ability to inhibit pro-inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.

- Neurological Research : The compound's effects on the central nervous system suggest potential applications in neuropharmacology. Its interactions with fatty acid amide hydrolase (FAAH) could influence endocannabinoid levels, impacting mood and anxiety disorders .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound:

Mecanismo De Acción

AM404 ejerce sus efectos a través de múltiples vías:

Sistema Endocannabinoide: Aumenta las concentraciones del cannabinoide endógeno anandamida dentro de la hendidura sináptica al inhibir su recaptación.

Receptor TRPV1: AM404 activa el receptor TRPV1, contribuyendo a sus efectos analgésicos.

Inhibición de COX: Inhibe COX-1 y COX-2, reduciendo la síntesis de prostaglandinas.

Receptor CB1: La acción anticonvulsiva de AM404 está mediada por los receptores CB1.

Comparación Con Compuestos Similares

AM404 es único en su combinación de acciones en los sistemas endocannabinoide, COX y TRPV. Los compuestos similares incluyen:

VDM-11: Un análogo 2-metilo de AM404.

Paracetamol: El compuesto principal del que se deriva AM404.

Otros inhibidores de la recaptación de cannabinoides: Compuestos que previenen la recaptación de anandamida y otros compuestos relacionados.

AM404 destaca por su mecanismo de acción multifacético y sus posibles aplicaciones terapéuticas en el manejo del dolor, la terapia anticonvulsiva y el tratamiento del cáncer .

Actividad Biológica

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is a complex organic compound notable for its long hydrocarbon chain and multiple double bonds. The presence of a hydroxyphenyl group is crucial for its biological activity, suggesting potential interactions with various biological systems. This compound is part of a class of molecules that exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure includes:

- Hydrocarbon Chain : An icosa (20 carbon atoms) backbone with conjugated double bonds at positions 5, 8, 11, and 14.

- Amide Functional Group : Enhances solubility and biological interactions.

- Phenolic Substituent : The hydroxyphenyl group contributes to its antioxidant properties.

Structural Formula

Antioxidant Activity

The hydroxyphenyl group in this compound is known to scavenge free radicals. This activity helps mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory disorders.

Anticancer Properties

Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving:

- Apoptosis : Inducing programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing.

The proposed mechanisms through which this compound exerts its effects include:

- Interaction with Nuclear Receptors : It may activate or inhibit nuclear receptors involved in gene expression regulation.

- Inhibition of Enzymatic Activity : The compound could inhibit enzymes related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Shorter carbon chain | Exhibits anti-inflammatory properties |

| Resveratrol | Similar phenolic structure | Known for strong antioxidant activity |

| Curcumin | Contains multiple aromatic rings | Exhibits potent anticancer effects |

The uniqueness of this compound lies in its long-chain structure combined with specific geometric configurations that enhance its interaction potential with biological targets compared to these similar compounds.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that the compound effectively scavenged free radicals in vitro. This suggests a protective role against oxidative stress-related diseases.

- Anti-inflammatory Research : In cellular models of inflammation induced by lipopolysaccharides (LPS), this compound reduced the expression of pro-inflammatory cytokines.

- Cancer Cell Proliferation : Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBZOOZRAXHERC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424985 | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183718-77-6 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-404 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-404 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.